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Compound of Interest |

Compound Name: Acotiamide Impurity 9
CAS No.: 948053-83-6
Cat. No.: B602143
. J

Classification: Process-Related Impurity (Synthesis)
Part 1: Chemical Identity & Structural Context[1][2]

To understand the formation of Impurity 9, one must first deconstruct the Acotiamide molecule
into its synthons.[1] Acotiamide Hydrochloride Hydrate is an acetylcholinesterase (AChE)
inhibitor synthesized via the coupling of a substituted benzoic acid and an aminothiazole
moiety.[1]

Acotiamide Structure:

e Core: 1,3-thiazole-4-carboxamide.[1][2][3]

e N-Terminus (Amide): 2-hydroxy-4,5-dimethoxybenzoyl group.[1][2][3][4]
e C-Terminus (Side Chain): N-[2-(diisopropylamino)ethyl] group.[1][3][5][6]
Impurity 9 Identity:

e« Common Name: Acotiamide Impurity 9.[1][7][8]

e CAS Number:8[1][7][8][9]

o Chemical Name: 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide.[1][8]
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e Molecular Formula: CeH10N4OS[1]
e Molecular Weight: 186.24 g/mol .[1][7]

Structural Comparison Table:

Impurity 9 (CAS 948053-83-

Feature Acotiamide (API) 6)

) N 2-hydroxy-4,5- ] )
Thiazole 2-Position ] ) Free Primary Amine (-NHz2)
dimethoxybenzamido

N-[2-
Thiazole 4-Position (diisopropylamino)ethylJcarbox  N-(2-aminoethyl)carboxamide
amide
_ Des-benzoyl & Bis-des-
Key Difference Full Molecule

isopropyl

Part 2: Origin and Formation Mechanism

The presence of Impurity 9 is a direct indicator of raw material contamination specifically within
the diamine side chain reagent used during aminolysis.[1] Its formation is mechanistically
distinct depending on the synthetic route employed (Route A vs. Route B).[1]

The "Amine Contamination" Hypothesis (Primary Root
Cause)

The critical reagent in Acotiamide synthesis is N,N-diisopropylethylenediamine.[1] This reagent
is typically synthesized from ethylenediamine via alkylation with isopropyl halides.[1]

o The Flaw: Incomplete alkylation or purification failure leaves residual ethylenediamine
(primary diamine) in the reagent.[1]

o The Reaction: During the coupling step (aminolysis of the thiazole ester), the highly
nucleophilic primary amine of the residual ethylenediamine competes with the bulky N,N-
diisopropylethylenediamine.[1]
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Mechanism 1: Direct Aminolysis (Route B Context)

In synthetic strategies where the thiazole ring is coupled to the side chain before benzoylation:

Starting Material: Ethyl 2-aminothiazole-4-carboxylate.[1][3]

Reagent: N,N-diisopropylethylenediamine (contaminated with Ethylenediamine).[1]

Reaction: The unhindered primary amine of ethylenediamine attacks the ester carbonyl more
rapidly than the sterically hindered diisopropylamine.[1]

Result: Formation of Impurity 9 (2-amino-N-(2-aminoethyl)thiazole-4-carboxamide).

Mechanism 2: Carryover & Side Reaction (Route A Context)

In the more common Route A (Benzoylation first):

Step 1: Ethyl 2-aminothiazole-4-carboxylate is benzoylated to form Intermediate I.[1]

Failure Mode: If Step 1 is incomplete, unreacted Ethyl 2-aminothiazole-4-carboxylate carries
over to Step 2.

Step 2: Aminolysis with N,N-diisopropylethylenediamine.[1][2]

The "Double Hit": The carried-over thiazole ester reacts with the ethylenediamine impurity in

the amine reagent.[1]

Result: Impurity 9 forms as a trace byproduct.

Visualization of Formation Pathway
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Reaction Kinetics

Ethylenediamine is less sterically hindered
than the diisopropyl analog, leading to
preferential formation of Impurity 9

if present.
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Figure 1. Mechanistic pathway showing the competitive aminolysis leading to Impurity 9.[1]

Part 3: Impact and Control Strategy
Why Impurity 9 is Critical

o Genotoxicity Potential: Impurity 9 contains a primary aliphatic amine and a free
aminothiazole moiety.[1] Aminothiazoles can sometimes trigger structural alerts for
genotoxicity depending on substitution.[1]

e Reactivity: The free primary amine on the tail of Impurity 9 is a "live" functional group.[1] It
can react with the benzoyl chloride in subsequent steps to form a Bis-des-isopropyl
Acotiamide analog (a dimer-like impurity), complicating the purification profile.[1]

» Polarity Shift: Being a small, polar molecule lacking the lipophilic isopropyl groups and the
benzoyl ring, it behaves significantly differently in RP-HPLC, often eluting in the void volume
if not controlled.[1]
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Control| Strategy (Self-Validating System)

Parameter

Control Limit

Rationale

Reagent Purity

N,N-
Diisopropylethylenediamine >
99.5% (GC)

Direct control of the

ethylenediamine precursor.[1]

Ethylenediamine Content

< 0.10% w/w in Reagent

Limits the theoretical maximum

of Impurity 9 formation.

Stoichiometry

Excess Amine (1.1 - 1.2 eq)

Ensures complete conversion
of the ester, but high quality

amine is non-negotiable.[1]

Reaction Temp

<60°C

Higher temperatures favor the
reaction of sterically hindered
amines, but also increase side

reactions.

Part 4: Analytical Methodology

Detecting Impurity 9 requires a method capable of retaining highly polar, basic amines.

Standard C18 methods for Acotiamide (lipophilic) often fail to retain Impurity 9.[1]

Recommended HPLC Conditions

e Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a Polar-Embedded C18
(e.g., Waters XSelect HSS T3).[1]

o Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0). High pH keeps the amine

unprotonated to improve peak shape on C18, or use low pH for HILIC.[1]

» Mobile Phase B: Acetonitrile.[1][10][11]

e Detection: UV at 260 nm (Thiazole absorption).[1]

e Elution Order: Impurity 9 (Early) -> Acotiamide (Late).[1]

Analytical Logic Flow
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Sample: Crude Acotiamide
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Figure 2: Decision tree for selecting the appropriate stationary phase to retain the polar
Impurity 9.

Part 5: Experimental Protocol
Synthesis of Impurity 9 Reference Standard

To validate the analytical method, you must synthesize Impurity 9.
 Reagents:
o Ethyl 2-aminothiazole-4-carboxylate (1.0 eq).[1][3]

o Ethylenediamine (Excess, 5.0 eq) - Acts as solvent and reactant to prevent dimerization.

[1]
¢ Procedure:

o Dissolve ethyl 2-aminothiazole-4-carboxylate in absolute ethanol.
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o Add ethylenediamine dropwise at 0°C.[1]
o Warm to room temperature and stir for 12 hours.
o Monitor by TLC (Mobile Phase: DCM/MeOH/NH3 90:10:1).[1]
e Work-up:
o Concentrate under reduced pressure to remove ethanol and excess ethylenediamine.
o Resuspend residue in cold water.[1]
o Extract with n-butanol if precipitation does not occur, or filter the solid precipitate.[1]
o Recrystallize from Ethanol/Ether.[1]
» Characterization:

o 1H NMR (DMSO-d6): Look for thiazole proton (s, 1H) and the ethylene bridge signals (two
triplets) without the isopropyl septets.[1]

o MS (ESI+): m/z ~187 [M+H]+.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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